N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride BRACO-19 is a hydrochloride. It contains a N,N'-(9-{[4-(dimethylamino)phenyl]amino}acridine-3,6-diyl)bis(3-pyrrolidin-1-ylpropanamide).
Brand Name: Vulcanchem
CAS No.: 1177798-88-7
VCID: VC0005040
InChI: InChI=1S/C35H43N7O2.3ClH/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42;;;/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39);3*1H
SMILES: CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6.Cl.Cl.Cl
Molecular Formula: C35H46Cl3N7O2
Molecular Weight: 703.1 g/mol

N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride

CAS No.: 1177798-88-7

Cat. No.: VC0005040

Molecular Formula: C35H46Cl3N7O2

Molecular Weight: 703.1 g/mol

* For research use only. Not for human or veterinary use.

N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride - 1177798-88-7

CAS No. 1177798-88-7
Molecular Formula C35H46Cl3N7O2
Molecular Weight 703.1 g/mol
IUPAC Name N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride
Standard InChI InChI=1S/C35H43N7O2.3ClH/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42;;;/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39);3*1H
Standard InChI Key MJAPNWJRLLDPAB-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6.Cl.Cl.Cl
Canonical SMILES CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6.Cl.Cl.Cl

Chemical Identity and Structural Properties

Molecular Characterization

BRACO-19 trihydrochloride is a synthetic small molecule with the following properties:

PropertyValueSource
IUPAC NameN-[9-[4-(Dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide; trihydrochloridePubChem
Molecular FormulaC₃₅H₄₆Cl₃N₇O₂PubChem
Molecular Weight703.1 g/molPubChem
SMILESCN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6.Cl.Cl.ClPubChem
SolubilitySoluble in DMSO, sparingly in waterR&D Systems

The acridine core enables intercalation into DNA, while the pyrrolidinyl propanamide side chains enhance G4 stabilization .

Structural Activity Relationship (SAR)

  • Acridine Core: Critical for π-π stacking interactions with G-tetrads in telomeric DNA .

  • Dimethylamino Phenyl Group: Enhances membrane permeability and nuclear localization .

  • Pyrrolidinyl Propanamide Substituents: Improve binding affinity to G4 structures (Kd = 30 × 10⁶ M⁻¹) .

Mechanism of Action

Telomerase Inhibition via G-Quadruplex Stabilization

BRACO-19 trihydrochloride binds to the single-stranded 3' telomeric overhang (TTAGGG repeats), inducing and stabilizing G4 structures . This:

  • Blocks Telomerase Access: Prevents telomerase from elongating telomeres, leading to progressive shortening .

  • Displaces hTERT: Reduces nuclear hTERT levels by 90% within 24 hours in UXF1138L uterine carcinoma cells (IC₅₀ = 2.5 μM) .

  • Induces Telomere Dysfunction: Causes anaphase bridges and chromosomal fusions, triggering p53/p21-mediated senescence .

Downstream Cellular Effects

  • Senescence: 100% growth arrest in UXF1138L cells after 15 days at 1 μM .

  • Apoptosis: Caspase-3 activation and mitochondrial membrane depolarization in glioblastoma cells .

  • hTERT Ubiquitination: Cytoplasmic hTERT colocalizes with ubiquitin, suggesting proteasomal degradation .

Biological Activity

In Vitro Efficacy

Cell LineEffectConcentrationSource
UXF1138L (Uterine)Telomere shortening (0.4 kb in 15 days)1 μMAACR
Glioblastoma U8770% apoptosis, 50% senescence5 μMOncotarget
HEK 29380% reduction in adenovirus replication40 μMChemsrc

In Vivo Antitumor Activity

  • Xenograft Models: 96% growth inhibition in UXF1138L tumors (68 mm³) at 2 mg/kg/day i.p. .

  • Pharmacodynamics: Loss of nuclear hTERT and 5.7-fold increase in atypical mitoses .

Pharmacokinetics and Selectivity

Biodistribution

  • Plasma Half-Life: ~4 hours in murine models .

  • Tumor Accumulation: 3-fold higher concentration vs. normal tissue due to enhanced permeability .

Selectivity Profile

ParameterBRACO-19Normal Cells
hTERT Inhibition90% at 1 μM≤10% at 10 μM
Senescence Induction100% at 5 μMNo effect at 20 μM
Cytotoxicity (IC₅₀)2.5 μM (UXF1138L)>50 μM (Astrocytes)

Primary human astrocytes show no response to BRACO-19 at therapeutic doses .

Comparative Analysis with G4 Ligands

CompoundTargetIC₅₀ (Telomerase)Selectivity (G4 vs. Duplex)
BRACO-19Telomeric G4115 nM 70-fold
TelomestatinTelomeric G46.3 μM 100-fold
TMPyP4Promoter G412 μM 10-fold

BRACO-19 exhibits superior potency and faster onset (days vs. weeks for classic telomerase inhibitors) .

Challenges and Limitations

Pharmacological Drawbacks

  • Low Oral Bioavailability: <10% in preclinical models .

  • Rapid Clearance: Requires chronic dosing for sustained efficacy .

  • Solubility Issues: Limited aqueous solubility necessitates DMSO-based formulations .

Resistance Mechanisms

  • ALT Pathway Activation: Alternative lengthening of telomeres in 15% of treated tumors .

  • hTERT Mutations: E.g., promoter mutations reducing BRACO-19 binding affinity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator